Cedramber Cedramber
Brand Name: Vulcanchem
CAS No.: 67874-81-1
VCID: VC3761850
InChI: InChI=1S/C16H28O/c1-11-6-7-12-14(2,3)13-10-16(11,12)9-8-15(13,4)17-5/h11-13H,6-10H2,1-5H3/t11-,12+,13-,15-,16?/m1/s1
SMILES: CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC
Molecular Formula: C16H28O
Molecular Weight: 236.39 g/mol

Cedramber

CAS No.: 67874-81-1

Cat. No.: VC3761850

Molecular Formula: C16H28O

Molecular Weight: 236.39 g/mol

* For research use only. Not for human or veterinary use.

Cedramber - 67874-81-1

Specification

CAS No. 67874-81-1
Molecular Formula C16H28O
Molecular Weight 236.39 g/mol
IUPAC Name (2R,5S,7R,8R)-8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane
Standard InChI InChI=1S/C16H28O/c1-11-6-7-12-14(2,3)13-10-16(11,12)9-8-15(13,4)17-5/h11-13H,6-10H2,1-5H3/t11-,12+,13-,15-,16?/m1/s1
Standard InChI Key HRGPYCVTDOECMG-FETWPZQLSA-N
Isomeric SMILES C[C@@H]1CC[C@@H]2C13CC[C@@]([C@H](C3)C2(C)C)(C)OC
SMILES CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC
Canonical SMILES CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC

Introduction

Chemical Identity and Structure

Cedramber is chemically identified as an ether derivative of the natural sesquiterpene alcohol cedrol. Its systematic preparation involves the methylation of cedrol, creating a compound with enhanced stability while maintaining desirable olfactory characteristics. The molecular structure features a cyclic sesquiterpene skeleton with a methoxy group at a strategic position that contributes to its distinctive scent profile .

Chemical Specifications

The precise chemical identity of Cedramber is essential for both research purposes and commercial applications. Table 1 provides a comprehensive overview of the chemical specifications of this compound.

ParameterSpecification
Chemical NameCedrol methyl ether (Cedramber)
CAS Number19870-74-7
Molecular FormulaC₁₆H₂₈O
Molecular Weight236.39 g/mol
SynonymsMethyl cedryl ether, Cedryl formether, 8-Methoxy cedrane, Methyl cypress ether
EINECS Number243-384-7

Table 1: Chemical Specifications of Cedramber

Physical and Organoleptic Properties

Cedramber exists as a colorless, slightly oily liquid at room temperature. Its physical properties contribute to its stability and versatility in various formulations. Beyond its physical characteristics, the organoleptic properties of Cedramber define its value in the fragrance industry.

Physical Properties

The physical properties of Cedramber affect its handling, storage, and application in formulations. These properties are summarized in Table 2.

PropertyValue
Physical StateColorless, slightly oily liquid
Boiling PointApproximately 259°C
Density0.976
Refractive Index1.496
Flash Point>110°C
SolubilityInsoluble in water, soluble in alcohol
Storage ConditionsSealed, dry, room temperature

Table 2: Physical Properties of Cedramber

Olfactory Profile

The olfactory characteristics of Cedramber make it particularly valuable in perfumery. It provides a distinctive woody, ambergris note with dry incense and cedar facets. The compound exhibits excellent diffusion properties, contributing lasting character to fragrance compositions. This profile makes it especially suitable for masculine fragrances, oriental compositions, and woody accords .

Applications in Fragrance Industry

Cedramber has established itself as a versatile ingredient in the fragrance industry, finding application in various consumer products and specialized formulations.

Biotransformation Studies

Recent research has focused on the biotransformation of Cedramber to produce novel derivatives with potentially modified olfactory profiles. These studies represent an innovative approach to expanding the palette of fragrance compounds available to perfumers.

Biotransformation by Aspergillus niger

A significant research contribution to understanding Cedramber's biotransformation potential comes from studies employing Aspergillus niger ATCC 10549. This fungal biotransformation represents the first reported microbial transformation of Cedramber, opening new possibilities for creating fragrance derivatives .

The process involves incubating Cedramber with A. niger for 7 days under controlled conditions. The microbial cultures are grown in a specific nutrient medium containing glucose, yeast extract, polypeptone, and various salts to support fungal growth and metabolic activity .

Metabolite Characterization

The biotransformation of Cedramber by A. niger ATCC 10549 produced two significant metabolites, both derivatives of cedrol. These metabolites were isolated, characterized, and their structures were elucidated using various spectroscopic techniques including FT-IR, GC/MS, and NMR analyses .

MetaboliteChemical NameYield (%)Characteristic Features
Metabolite 112β-hydroxy cedrol11.9Introduction of hydroxyl group at C-12 position, demethylation at C-8
Metabolite 23β-hydroxy cedrol15.5Introduction of hydroxyl group at C-3 position, demethylation at C-8

Table 3: Biotransformation Metabolites of Cedramber by A. niger ATCC 10549

Spectroscopic Analysis of Metabolites

The structural characterization of the biotransformation products relied heavily on spectroscopic data. Table 4 presents the comparative 13C NMR data for Cedramber and its metabolites, highlighting the structural changes resulting from biotransformation.

C atomCedramber (1)12β-hydroxy cedrol (2)3β-hydroxy cedrol (3)
154.053.252.6
241.550.346.0
337.032.179.8
426.725.832.7
556.857.454.3
643.243.042.9
755.461.161.4
878.475.074.9
933.134.935.0
1031.330.933.9
1141.242.642.4
1215.663.79.7
1328.827.527.5
1425.329.029.1
1524.330.230.2
16 (OCH₃)48.1--

Table 4: 13C NMR Data for Cedramber and its Biotransformation Metabolites (in ppm)

The spectroscopic data revealed several notable structural modifications:

  • In both metabolites, the methoxy group at C-8 (originally present in Cedramber) was demethylated, as evidenced by the absence of the characteristic methoxy signal at δC 48.1 ppm.

  • For metabolite 2 (12β-hydroxy cedrol), a new hydroxyl-bearing methylene was introduced at position C-12, with characteristic signals at δH 3.46 and 3.65 ppm in the 1H NMR spectrum and a corresponding carbon signal at δC 63.7 ppm.

  • For metabolite 3 (3β-hydroxy cedrol), a hydroxyl group was introduced at position C-3, as indicated by the downfield shift of the C-3 carbon signal to δC 79.8 ppm and the appearance of a hydroxyl-bearing methylene proton at δH 4.28 ppm .

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